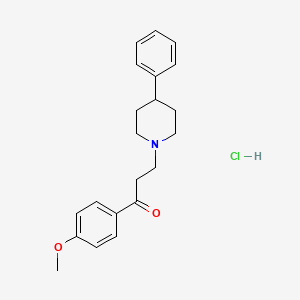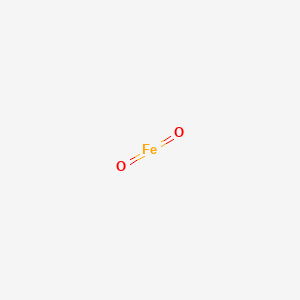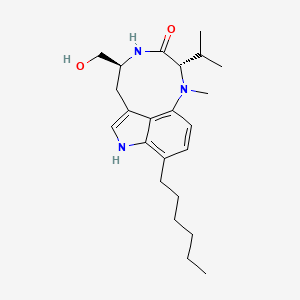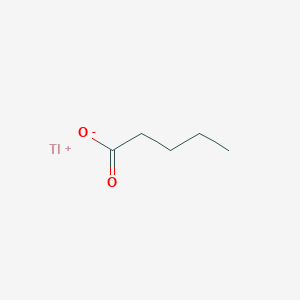
Thallium(1+) pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(1+) pentanoate is a chemical compound with the formula C₅H₉O₂Tl. It is a salt formed from thallium and pentanoic acid. Thallium is a heavy metal known for its toxicity and various industrial applications. Pentanoic acid, also known as valeric acid, is a carboxylic acid with a five-carbon chain. The combination of these two components results in this compound, which has unique properties and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thallium(1+) pentanoate can be synthesized through the reaction of thallium(I) hydroxide with pentanoic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving thallium(I) hydroxide in water to form a thallium(I) hydroxide solution.
- Adding pentanoic acid to the solution while stirring.
- Allowing the reaction to proceed at room temperature until the formation of this compound is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and pentanoic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Thallium(1+) pentanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The pentanoate group can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorine.
Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.
Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.
Aplicaciones Científicas De Investigación
Thallium(1+) pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving thallium’s effects on biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and compounds.
Mecanismo De Acción
Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.
Comparación Con Compuestos Similares
Similar Compounds
- Thallium(I) acetate
- Thallium(I) formate
- Thallium(I) propionate
Comparison
Thallium(1+) pentanoate is unique due to its specific pentanoate ligand, which imparts distinct chemical properties compared to other thallium(I) carboxylates. The length of the carbon chain in the pentanoate group influences the compound’s solubility, reactivity, and biological interactions.
Propiedades
Número CAS |
34244-89-8 |
|---|---|
Fórmula molecular |
C5H9O2Tl |
Peso molecular |
305.51 g/mol |
Nombre IUPAC |
pentanoate;thallium(1+) |
InChI |
InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
PSALHIODCWGMMB-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(=O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


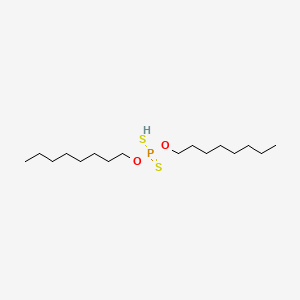
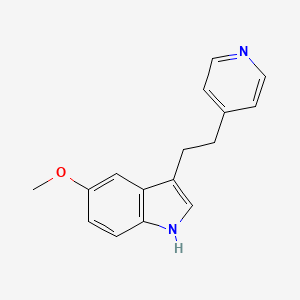

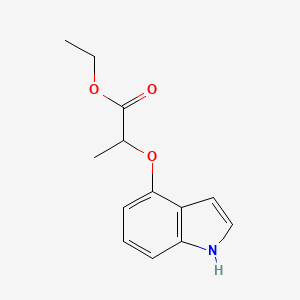

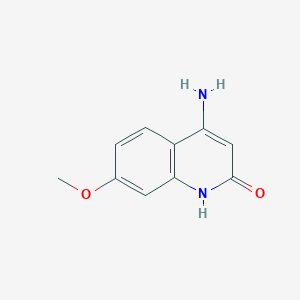
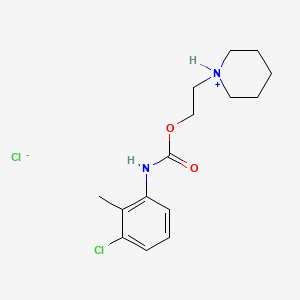
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

